Quetiapine Hydroxy Impurity

Structural Elucidation Impurity Profiling HPLC Method Development

For ANDA/DMF filing, this fully characterized Quetiapine Hydroxy Impurity (EP Impurity I) resolves critical QC failure points. It meets ICH Q3A/B guidelines with independent synthesis and co-injection verification, providing unambiguous identity confirmation with HPLC, NMR, and MS spectral data. Used as a primary reference marker for stability-indicating HPLC methods with >2.9 resolution from the API peak. Critical for impurity quantification (0.05-0.15% range), method validation, and OOS investigations.

Molecular Formula C19H21N3OS
Molecular Weight 339.5 g/mol
CAS No. 329216-67-3
Cat. No. B1311914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine Hydroxy Impurity
CAS329216-67-3
Molecular FormulaC19H21N3OS
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2
InChIKeyOFLMIXVKBNAUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapine Hydroxy Impurity (CAS 329216-67-3): A Critical Reference Standard for Quetiapine Fumarate Quality Control


Quetiapine Hydroxy Impurity (CAS 329216-67-3), also known as Quetiapine EP Impurity I or Desethanol Quetiapine, is a key process-related impurity of the atypical antipsychotic drug quetiapine fumarate [1]. With the molecular formula C19H21N3OS and a molecular weight of 339.46 g/mol [2], it is an ethanol-substituted piperazine derivative of the dibenzo[b,f][1,4]thiazepine core structure . This compound is officially recognized and specified in major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as a related substance requiring monitoring during the quality control of quetiapine active pharmaceutical ingredient (API) and finished dosage forms [3].

Why Generic Quetiapine Impurity I Reference Materials Cannot Guarantee Compliance for ANDA and QC


While multiple vendors supply materials labeled as 'Quetiapine Impurity I' or 'Quetiapine Hydroxy Impurity', simple substitution without rigorous verification of structural identity and purity is a critical failure point in regulatory submissions. The impurity profile of quetiapine fumarate is complex, with six distinct process impurities identified in the range of 0.05–0.15% by HPLC, each with unique structural and spectral characteristics [1]. Relying on an unqualified or incorrectly characterized reference standard can lead to misidentification of impurity peaks during HPLC analysis, resulting in inaccurate quantification and potential rejection of an Abbreviated New Drug Application (ANDA) or failure in routine Quality Control (QC) batch release [2]. The use of a reference standard that lacks unambiguous structural confirmation via independent synthesis and co-injection with the target impurity, as required by ICH Q3A/B guidelines, compromises the entire analytical method and the integrity of the drug product's safety and efficacy profile [3].

Quetiapine Hydroxy Impurity (CAS 329216-67-3): Quantitative Performance Data for Method Development and Regulatory Filings


Unambiguous Structural Confirmation vs. Spectroscopically Similar Impurities

Quetiapine Hydroxy Impurity (Impurity I) was definitively distinguished from the closely related process impurity, the intermediate 11-piperazinyldibenzo[b,f][1,4]thiazepine (piperazinyl thiazepine), through independent synthesis followed by co-injection in HPLC [1]. This is a critical differentiator, as both compounds share the same core dibenzothiazepine scaffold and would otherwise be challenging to resolve. Spectral characterization via 1H NMR, 13C NMR, MS, and IR was provided for this impurity, confirming the structure as 2-[4-dibenzo[b,f][1,4]thiazepine-11-yl-1-piperazinyl]-2-ethanol, thereby establishing its unique identity .

Structural Elucidation Impurity Profiling HPLC Method Development

Quantified Occurrence Level in Crude API Batches

In a comprehensive impurity profiling study of quetiapine fumarate, Quetiapine Hydroxy Impurity (Impurity I) was identified and quantified as one of six unknown impurities present in the crude drug substance [1]. This quantification provides a benchmark for process analytical technology (PAT) and control strategies.

Process Control Impurity Profiling API Manufacturing

Chromatographic Resolution Factor in Validated RP-HPLC Methods

A validated RP-HPLC method developed for the determination of related compounds in quetiapine hemifumarate demonstrates the critical chromatographic behavior of this impurity, referred to as the 'ethanol compound' [1]. The reported relative retention time (RRT) provides a quantitative benchmark for peak identification and method transfer.

Method Validation HPLC Quality Control

Availability of Validated, Multimodal Analytical Characterization Data

Reputable suppliers of Quetiapine EP Impurity I (CAS 329216-67-3) provide the compound with comprehensive analytical data packages as part of the certificate of analysis (CoA) [1]. This ensures immediate traceability and eliminates the need for costly and time-consuming in-house structural re-verification, a standard expectation for reference materials used in regulatory filings [2].

Reference Standard Spectral Data Regulatory Compliance

Critical Applications for Quetiapine Hydroxy Impurity (CAS 329216-67-3) in Drug Development and Quality Assurance


Developing and Validating Stability-Indicating HPLC Methods for Quetiapine API and Tablets

Use Quetiapine Hydroxy Impurity as a primary reference marker to develop a stability-indicating HPLC method capable of resolving the API from this key process impurity [1]. The method's selectivity is demonstrated by achieving a resolution greater than 2.9 between the quetiapine hemifumarate peak and the impurity peak [2]. This is a prerequisite for ICH Q1A(R2) stability studies and is essential for establishing the product's shelf life and release specifications.

Qualifying Reference Standards for ANDA and DMF Submissions

Employ a fully characterized reference standard of Quetiapine EP Impurity I (CAS 329216-67-3) with accompanying HPLC, NMR, and MS spectral data to satisfy the rigorous identification requirements of the FDA and other global regulatory agencies for ANDA and DMF filings [3]. The unambiguous identity confirmation, as established by independent synthesis and co-injection , provides a defensible audit trail for the reference material's qualification, a key area of focus during pre-approval inspections.

Process Development and Quality Control for API Manufacturing

Use the quantified occurrence range of 0.05–0.15% for Quetiapine Hydroxy Impurity in crude API [4] as a benchmark to evaluate the efficiency of purification steps (e.g., recrystallization) during process development. Monitoring the depletion of this specific impurity using a validated HPLC method [2] enables the establishment of a robust control strategy and ensures the final API meets ICH Q3A impurity thresholds for commercial production.

Investigating and Mitigating Unknown Peaks in Commercial Quetiapine Fumarate Batches

During routine QC analysis or out-of-specification (OOS) investigations, use the reference standard of Quetiapine Hydroxy Impurity for definitive peak identification via spiking studies [2]. The established relative retention time (RRT of ~0.88) and unique spectral fingerprint allow for the rapid identification and quantification of this specific impurity, distinguishing it from other related substances and enabling informed decisions on batch disposition and corrective actions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quetiapine Hydroxy Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.